(1R)-2-Amino-1-(4-bromophenyl)ethanol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

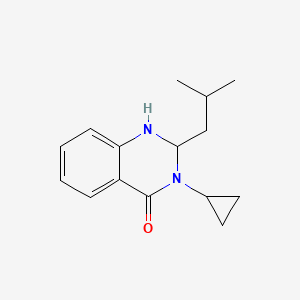

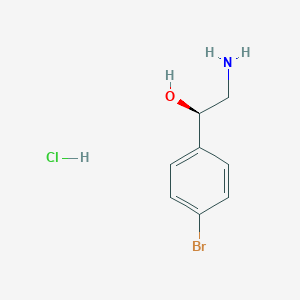

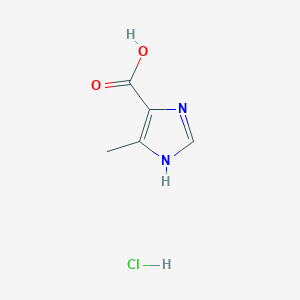

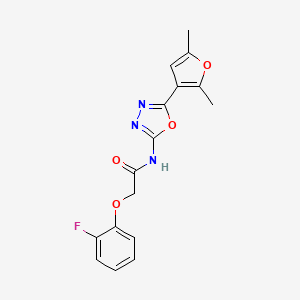

“(1R)-2-Amino-1-(4-bromophenyl)ethanol;hydrochloride” is a crystalline powder. It has a CAS Number of 1916569-82-8 and a molecular weight of 252.54 . The IUPAC name for this compound is (2R)-2-amino-2-(4-bromophenyl)ethanol hydrochloride .

Molecular Structure Analysis

The molecular formula of “(1R)-2-Amino-1-(4-bromophenyl)ethanol;hydrochloride” is C8H11BrClNO . The InChI code is 1S/C8H10BrNO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1 .Physical And Chemical Properties Analysis

“(1R)-2-Amino-1-(4-bromophenyl)ethanol;hydrochloride” is a solid at room temperature . It has a molecular weight of 252.53 g/mol . The compound has 3 hydrogen bond donors and 2 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 250.97125 g/mol . The topological polar surface area is 46.2 Ų .Scientific Research Applications

Enantioselective Synthesis

One application involves the resolution of related compounds through lipase-catalyzed reactions, demonstrating its importance in the synthesis of new adrenergic agents. For instance, the resolution of 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol via enantioselective lipase-catalyzed alcoholysis, hydrolysis, and acylation has shown good enantioselectivity, particularly through hydrolysis, highlighting its role as an intermediate in synthesizing new adrenergic agents (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).

Metabolic Pathway Studies

Research into the in vivo metabolism of related phenethylamines in rats has identified various urinary metabolites, suggesting metabolic pathways that could be relevant for compounds like "(1R)-2-Amino-1-(4-bromophenyl)ethanol;hydrochloride". These studies provide insights into deamination and subsequent reduction or oxidation processes (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Synthesis and Application in Drug Development

Another significant application is the development of methods for enantioselective synthesis that can be applied to create compounds with potential pharmaceutical uses. For instance, amino alcohol ligands have been used for the highly enantioselective addition of organozinc reagents to aldehydes, a method that could potentially be applied to derivatives of "(1R)-2-Amino-1-(4-bromophenyl)ethanol;hydrochloride" to synthesize enantiomerically pure pharmaceuticals (Nugent, 2002).

Functionalization and Derivatization Techniques

Studies on the quantitative functionalization of polymers with bromo and amino groups provide insights into techniques that could be applicable for modifying "(1R)-2-Amino-1-(4-bromophenyl)ethanol;hydrochloride" to enhance its properties or to create derivatives with specific functionalities (Jankoa & Kops, 1994).

Antitumor Activity

Research has also explored the synthesis of derivatives with potential antitumor activity, such as the work on tertiary aminoalkanol hydrochlorides. These studies could inform future research into derivatives of "(1R)-2-Amino-1-(4-bromophenyl)ethanol;hydrochloride" for cancer treatment applications (Isakhanyan, Gevorgyan, Chshmarityan, Nersesyan, Agaronyan, Danielyan, Stepanyan, & Panosyan, 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

(1R)-2-amino-1-(4-bromophenyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBRWAABGXCVBF-QRPNPIFTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)O)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CN)O)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-2-Amino-1-(4-bromophenyl)ethanol;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)benzoate](/img/structure/B2581003.png)

![(Z)-N-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide](/img/structure/B2581010.png)

![tert-butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2581017.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2581018.png)

![methyl 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2581021.png)

![N-cyclopentyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2581023.png)